UCB9608

概要

説明

UCB9608は、強力で選択的な経口活性なホスファチジルイノシトール4-キナーゼタイプIIIベータ(PI4KIIIβ)阻害剤です。この化合物は、その高い選択性と有効性により、科学研究において大きな可能性を示しています。 主に免疫抑制剤として使用され、優れた薬物動態を示しています .

準備方法

合成経路と反応条件

UCB9608の合成には、重要な中間体の調製から始まる複数のステップが含まれます反応条件は、多くの場合、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、効率、費用対効果、スケーラビリティのために最適化されています。 これには、大型反応器、自動化システム、および厳格な品質管理対策の使用が含まれ、最終製品の均一性と高純度が維持されます .

化学反応の分析

反応の種類

UCB9608は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: 還元剤を使用して、水素の添加または酸素の除去を伴います。

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: 炭素担持パラジウム、酸化白金

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: PI4KIIIβの阻害とさまざまな生化学的経路への影響を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達と膜トラフィックにおける役割について調査されています。

医学: 臓器移植や自己免疫疾患のための潜在的な免疫抑制剤として探求されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

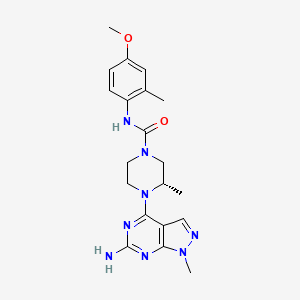

UCB9608 exhibits a high selectivity for PI4KIIIβ, with an IC50 value of 11 nM. Its chemical structure includes a pyrazolo[3,4-d]pyrimidine ring system, which is characteristic of various kinase inhibitors. The compound's pharmacokinetic profile demonstrates excellent metabolic stability, making it suitable for oral administration .

This compound's applications span various fields, including immunology, oncology, and drug development:

Immunosuppression in Organ Transplantation

This compound has been extensively studied for its ability to prolong allogeneic organ engraftment in vivo. By inhibiting PI4KIIIβ, it modulates immune responses, promoting donor-specific tolerance while preventing acute rejection episodes .

Case Study:

In a study involving C57BL/6 mice with cardiac allografts, this compound was administered alongside maintenance immunosuppression. The results indicated that this compound significantly enhanced graft survival without increasing the risk of allograft rejection when combined with anti-PD-1 immunotherapy .

Cancer Immunotherapy

The compound's immunomodulatory properties make it a candidate for enhancing anti-tumor immunity. Research indicates that this compound can improve the efficacy of immunotherapies by altering immune cell activation pathways .

Case Study:

In melanoma models, this compound was used to evaluate its effects on T cell populations and their regulatory capabilities. The findings suggested that treatment with this compound increased the fraction of regulatory T cells expressing inhibitory receptors, indicating a potential mechanism for enhancing anti-tumor responses while maintaining tolerance .

Drug Development and Medicinal Chemistry

As a tool compound, this compound is utilized in drug discovery to explore lipid signaling pathways and develop new therapeutic agents targeting PI4KIIIβ. Its unique properties allow researchers to investigate structure-activity relationships and optimize related compounds for improved efficacy and safety profiles .

作用機序

UCB9608は、ホスファチジルイノシトール4-リン酸の合成に関与する酵素であるPI4KIIIβを選択的に阻害することによって効果を発揮します。この阻害は、膜トラフィックと脂質シグナル伝達を含むさまざまな細胞プロセスを混乱させます。 この化合物は、他の脂質キナーゼよりもPI4KIIIβに対して高い選択性を示すため、オフターゲット効果を最小限に抑え、研究と潜在的な治療用途における貴重なツールとなります .

類似の化合物との比較

類似の化合物

PIK-93: より幅広い選択性を示す別のPI4K阻害剤。

GSK-A1: PI4KAの特異的な阻害剤。

BQR-695: ヒトと寄生虫の両方の変異体に対して活性を持つPI4K阻害剤.

This compoundの独自性

This compoundは、PI4KIIIβに対する高い選択性、優れた代謝安定性、および経口バイオアベイラビリティによって際立っています。 これらの特性により、他のPI4K阻害剤と比較して、研究と潜在的な治療用途における優れた選択肢となります .

類似化合物との比較

Similar Compounds

PIK-93: Another PI4K inhibitor with broader selectivity.

GSK-A1: A specific inhibitor of PI4KA.

BQR-695: A PI4K inhibitor with activity against both human and parasitic variants.

Uniqueness of UCB9608

This compound stands out due to its high selectivity for PI4KIIIβ, excellent metabolic stability, and oral bioavailability. These properties make it a superior choice for research and potential therapeutic applications compared to other PI4K inhibitors .

生物活性

UCB9608 is a small molecule drug identified as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), primarily developed for immunosuppressive therapies. Its biological activity is particularly relevant in the context of organ transplantation and cancer immunotherapy, where it has shown promise in prolonging allogeneic organ engraftment and modulating immune responses.

This compound targets PI4KIIIβ, a crucial enzyme involved in membrane trafficking and phosphoinositide metabolism. By inhibiting this kinase, this compound alters the signaling pathways that regulate immune cell activation and tolerance. This modulation can promote donor-specific tolerance in organ transplantation while enhancing antitumor immunity.

Key Research Findings

- Prolongation of Allogeneic Organ Engraftment : Research has demonstrated that this compound significantly extends the survival of transplanted organs in vivo, suggesting its potential as a therapeutic agent for preventing graft rejection .

- Induction of Antitumor Immunity : A study indicated that switching from cyclosporine A (CsA) therapy to this compound allows for effective antitumor immunity without compromising graft tolerance. This operational tolerance is not dependent on regulatory T cells (Tregs), indicating a novel mechanism of immune modulation .

- Pharmacokinetics and Selectivity : this compound has been optimized for better solubility and metabolic stability compared to earlier compounds in its class. Its pharmacokinetic profile supports its use as an oral medication, which is advantageous for patient compliance .

Data Table: Biological Activity of this compound

Case Study 1: Graft Rejection and Cancer Immunotherapy

In a pivotal study, researchers investigated the effects of this compound on mice undergoing solid organ transplantation while also receiving cancer immunotherapy. The results showed that mice treated with this compound maintained grafts longer than those treated with traditional immunosuppressants like CsA, while still responding effectively to tumor challenges. This indicates that this compound can facilitate a dual approach to managing organ rejection and cancer treatment .

Case Study 2: Mechanistic Insights into T Cell Regulation

Another study focused on the signaling pathways affected by this compound in T cells. It was found that treatment with this compound leads to a distinct signaling profile in regulatory T cells compared to effector T cells, suggesting that it enhances the regulatory functions necessary for maintaining self-tolerance while suppressing unwanted immune responses .

特性

IUPAC Name |

(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRONAJQPZWDYAR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UCB9608?

A1: this compound is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) []. By inhibiting PI4KIIIβ, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key phospholipid involved in intracellular signaling pathways []. This disruption of PI4P signaling ultimately leads to the suppression of immune responses, specifically by affecting T cell activation and promoting a more tolerogenic phenotype [].

Q2: How does this compound impact T cell signaling and function?

A2: Research suggests that this compound treatment leads to less stable formation of the LAT (Linker for Activation of T cells) signaling complex in the immunological synapse of T cells [, ]. This complex is crucial for propagating T cell activation signals upon antigen recognition. The destabilization of the LAT complex by this compound is thought to contribute to the attenuation of proximal T cell signaling, ultimately favoring regulatory T cell function over effector T cell function [, ].

Q3: What are the potential therapeutic benefits of inhibiting PI4KIIIβ with compounds like this compound?

A3: Studies have demonstrated that this compound can significantly prolong allogeneic organ engraftment in vivo, suggesting its potential as an immunosuppressive agent for transplantation []. The ability of this compound to promote immune tolerance by modulating T cell signaling further strengthens its potential for treating autoimmune diseases and preventing transplant rejection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。